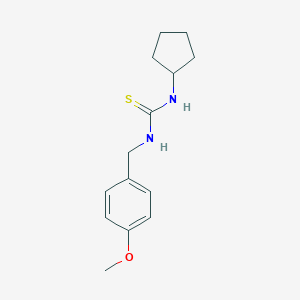
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It also interacts with the dopamine and serotonin receptors, leading to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been reported to decrease the release of glutamate, an excitatory neurotransmitter, leading to its anticonvulsant effects. This compound has also been shown to increase the release of dopamine and serotonin, leading to its analgesic and anesthetic effects.
实验室实验的优点和局限性
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has several advantages for lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying the NMDA receptor. Moreover, it has a long duration of action, allowing for sustained effects. However, the use of this compound in lab experiments is limited by its potential toxicity and side effects.
未来方向
There are several future directions for the study of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide. One potential area of research is the development of more selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of opioid addiction and withdrawal symptoms. Moreover, the development of new delivery methods for this compound could improve its efficacy and reduce its potential toxicity.
合成方法
The synthesis of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves the condensation of 2-phenylethylamine with benzyl isothiocyanate, followed by the reduction of the resulting thiourea with sodium borohydride. The final product is obtained in the form of a white crystalline powder.
科学研究应用
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic and anesthetic effects in animal models. This compound has also been shown to possess anticonvulsant and antipsychotic properties. Moreover, it has been reported to have potential applications in the treatment of opioid addiction and withdrawal symptoms.
属性
分子式 |
C21H26N2S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H26N2S/c24-21(22-14-11-18-7-3-1-4-8-18)23-15-12-20(13-16-23)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24) |
InChI 键 |
ZCSMAIMVKPHKME-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3 |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)


![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)


